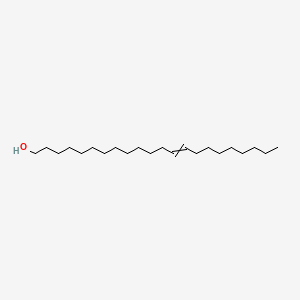
13-Docosen-1-ol, (13Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a naturally occurring compound found in various plant and animal sources. This compound is characterized by a double bond at the 13th position in the carbon chain, giving it the (13Z)-configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
13-Docosen-1-ol, (13Z)-, can be synthesized through the reduction of erucic acid or its esters . The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of 13-Docosen-1-ol, (13Z)-, often involves the hydrogenation of erucic acid esters derived from high-erucic acid rapeseed oil . The hydrogenation process is conducted in the presence of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures . This method allows for the efficient and large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
13-Docosen-1-ol, (13Z)-, undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products
Oxidation: 13-Docosenoic acid or 13-docosenal.
Reduction: 13-Docosanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
13-Docosen-1-ol, (13Z)-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 13-Docosen-1-ol, (13Z)-, involves its interaction with biological membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it has been shown to inhibit the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Erucyl acetate: An ester derivative of 13-Docosen-1-ol, (13Z)-, used in research and industry.
Uniqueness
13-Docosen-1-ol, (13Z)-, is unique due to its (13Z)-configuration, which imparts specific chemical and biological properties . Its ability to modulate membrane properties and inhibit viral fusion distinguishes it from other long-chain fatty alcohols .
Propriétés
Formule moléculaire |
C22H44O |
|---|---|
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
docos-13-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |
Clé InChI |
CFOQKXQWGLAKSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















